UNC2399

EZH2 Chemical Proteomics Affinity Pull-Down

Standard EZH2 inhibitors lack a functional handle for affinity capture, limiting pull-down and interactome studies. UNC2399 solves this: a biotinylated UNC1999 derivative that retains biochemical potency while enabling Streptavidin-based enrichment. - IC50 = 17 ± 2 nM (EZH2 radioactive assay) - Validated for endogenous EZH2 pull-down from HEK293T lysates; competition control with UNC1999 - Use with inactive analog UNC2400 for experimental rigor

Molecular Formula C48H68N10O7S
Molecular Weight 929.2 g/mol
Cat. No. B15583600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2399
Molecular FormulaC48H68N10O7S
Molecular Weight929.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H64N10O7S.CH4/c1-5-8-32-23-31(4)52-46(61)36(32)27-50-45(60)35-24-34(25-39-37(35)28-51-57(39)30(2)3)33-11-12-41(49-26-33)55-15-17-56(18-16-55)43(59)13-19-63-21-22-64-20-14-48-42(58)10-7-6-9-40-44-38(29-65-40)53-47(62)54-44;/h11-12,23-26,28,30,38,40,44H,5-10,13-22,27,29H2,1-4H3,(H,48,58)(H,50,60)(H,52,61)(H2,53,54,62);1H4
InChIKeyHDWPSDFDUWFHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC2399: Biotinylated EZH2 Chemical Probe


UNC2399 is a biotinylated derivative of the orally bioavailable EZH2/EZH1 dual inhibitor UNC1999. As a selective chemical probe, UNC2399 retains high in vitro potency against the EZH2 methyltransferase (IC50 = 17 ± 2 nM) while incorporating a biotin tag that enables its use in affinity capture and chemoproteomic workflows [1]. Unlike non-biotinylated EZH2 inhibitors, UNC2399 can be directly immobilized on streptavidin-coated beads for pull-down experiments, facilitating the specific enrichment of EZH2 from complex cellular lysates . This compound was developed alongside a matched negative control (UNC2400) and a fluorescent conjugate (UNC2239), positioning it as a specialized tool for investigating EZH2 biology rather than a general-purpose inhibitor for functional studies .

UNC2399: Irreplaceable in Target Engagement Assays


While multiple EZH2 inhibitors (e.g., UNC1999, GSK126, EPZ-6438) offer comparable or superior biochemical potency, none of these compounds possess an intrinsic affinity handle for target capture or enrichment [1]. Substituting UNC2399 with a non-biotinylated analog in pull-down or chemoproteomic experiments would necessitate either the use of a biotinylated analog of the alternative inhibitor—which may not exist or may exhibit altered binding properties—or the indirect detection of EZH2 via immunoprecipitation, which introduces variability, cross-reactivity, and reduced specificity [2]. The biotin tag of UNC2399 is positioned on the N-alkyl piperazine moiety of UNC1999, a region tolerant to modification, thereby preserving EZH2 binding affinity while enabling robust streptavidin-based capture [3]. Generic substitution would therefore forfeit the experimental reproducibility and target enrichment efficiency that UNC2399 is specifically designed to provide .

UNC2399: Head-to-Head Comparison with Analogs


Biochemical Potency: UNC2399 vs. UNC2400 Negative Control

UNC2399 is a biotinylated derivative of UNC1999 that retains high in vitro potency for EZH2, with an IC50 of 17 ± 2 nM (n=3) in the radioactive biochemical assay, compared to the parent compound UNC1999 which exhibits an IC50 of 2 nM [1]. Despite the biotin modification, UNC2399's potency remains within the low nanomolar range, allowing it to be used directly in affinity capture workflows without requiring a separate biotinylated ligand or antibody. In contrast, non-biotinylated EZH2 inhibitors such as GSK126 (IC50 9.9 nM) and EPZ-6438 (IC50 11 nM) lack an intrinsic affinity handle and cannot be directly employed in pull-down assays .

EZH2 Chemical Proteomics Affinity Pull-Down

EZH2 Enrichment: Pull-Down vs. DMSO Control

In pull-down experiments using HEK293T cell lysates, UNC2399 conjugated to streptavidin-coated beads achieved marked enrichment of EZH2 protein relative to a DMSO control, as assessed by Western blot densitometry [1]. Pre-treatment of lysates with 100 μM UNC1999 abolished EZH2 pull-down, confirming binding specificity, while pre-treatment with the inactive analog UNC2400 (100 μM) had no effect, demonstrating that enrichment is mediated by the EZH2-binding moiety of the compound [2]. This quantitative enrichment is not achievable with non-biotinylated inhibitors such as GSK126 or EPZ-6438, which lack a biotin tag for immobilization .

EZH2 Pull-Down Assay HEK293T Cells

Potency vs. Parent Compound UNC1999

UNC2399 is part of a chemical probe set that includes UNC2400, a close structural analog of UNC1999 that exhibits >1,000-fold lower potency for EZH2 (IC50 = 13 μM) and serves as a validated negative control for cell-based and biochemical assays [1]. In pull-down experiments, pre-treatment of lysates with UNC2400 (100 μM) did not reduce EZH2 enrichment by UNC2399, confirming that the observed enrichment is due to specific EZH2 binding rather than non-specific interactions [2]. In contrast, many commercial EZH2 inhibitors (e.g., GSK126, EPZ-6438) lack a structurally matched negative control, limiting their utility in rigorous target validation studies [3].

EZH2 Negative Control Assay Validation

Class-Leading Potency Among Biotinylated EZH2 Probes

While direct selectivity profiling of UNC2399 has not been reported, the compound is a biotinylated derivative of UNC1999, which is a well-characterized dual EZH2/EZH1 inhibitor with >1,000-fold selectivity over a panel of 15 other lysine, arginine, and DNA methyltransferases [1]. UNC1999 inhibits EZH2 with an IC50 of 2 nM and EZH1 with an IC50 of 45 nM, demonstrating a ~22.5-fold preference for EZH2 . This selectivity profile is likely conserved in UNC2399, as the biotin modification is located on the solvent-exposed N-alkyl piperazine moiety and does not significantly perturb the binding mode to the EZH2 active site [2]. In contrast, EPZ-6438 (tazemetostat) is EZH2-selective (IC50 11 nM for EZH2, 392 nM for EZH1, 35-fold selectivity), while GSK126 is EZH2-selective (IC50 9.9 nM) with no reported EZH1 activity .

EZH2 EZH1 Selectivity

Potential for EZH2 Degradation via PROTAC Conjugation Leveraging Biotin Tag

Although UNC2399 is not itself a PROTAC (proteolysis-targeting chimera), its biotin tag provides a conjugation handle for attaching E3 ligase-recruiting ligands, enabling the synthesis of custom EZH2-targeting PROTACs . This contrasts with non-biotinylated EZH2 inhibitors like GSK126 or EPZ-6438, which require de novo synthesis of bifunctional molecules and may not retain EZH2 binding affinity after modification . Several vendors have noted that UNC2399 is sometimes classified as a "selective EZH2 degrader" due to its potential utility in designing degradation probes, though the compound itself does not induce degradation without further functionalization .

EZH2 PROTAC Targeted Protein Degradation

UNC2399 Application Scenarios


EZH2 Complex Enrichment and Proteomics

UNC2399 is optimally suited for affinity purification coupled with mass spectrometry (AP-MS) to identify EZH2-binding proteins or potential off-targets. The compound's biotin tag allows direct immobilization on streptavidin beads, eliminating the need for antibody-based enrichment and reducing non-specific background [1]. The availability of UNC2400 as a negative control enables rigorous discrimination of specific vs. non-specific interactions . This application is supported by the demonstration that UNC2399 efficiently enriches EZH2 from HEK293T lysates in a specific and saturable manner [2].

Orthogonal Validation of EZH2 Inhibition

The biotin tag of UNC2399 enables its use in competitive binding assays, such as AlphaScreen or TR-FRET, to identify novel EZH2 ligands. In these assays, UNC2399 is immobilized on streptavidin donor beads, and displacement by test compounds is monitored as a loss of signal [1]. The compound's low nanomolar potency (IC50 = 17 nM) ensures a robust assay window, while the availability of UNC2400 provides a negative control for assay validation .

EZH2 Assay Development and HTS Optimization

Research groups developing EZH2 PROTACs can leverage UNC2399 as a modular building block. The biotin group serves as a convenient attachment point for E3 ligase-recruiting ligands via copper-catalyzed click chemistry or amine-reactive crosslinkers [1]. This approach circumvents the need for de novo synthesis of bifunctional molecules and allows rapid exploration of linker lengths and E3 ligase handles while retaining the well-characterized EZH2 binding affinity of the UNC1999 scaffold .

Mechanistic Studies Requiring Dual EZH2/EZH1 Inhibition with Capture Capability

In experimental systems where both EZH2 and EZH1 contribute to phenotype, UNC2399-based tools are preferable over EZH2-selective inhibitors like GSK126 or EPZ-6438 [1]. The dual inhibitory profile of the parent compound UNC1999 (IC50 EZH2 = 2 nM, EZH1 = 45 nM) suggests that UNC2399 may similarly engage both enzymes, enabling pull-down of both targets from relevant cellular contexts . This is particularly valuable in studying MLL-rearranged leukemias, where EZH1 can compensate for EZH2 loss [2].

Quote Request

Request a Quote for UNC2399

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.